molecular formula C10H13N B1332707 (R)-2-Phenylpyrrolidine CAS No. 56523-47-8

(R)-2-Phenylpyrrolidine

Cat. No. B1332707
CAS RN: 56523-47-8
M. Wt: 147.22 g/mol
InChI Key: JUTDHSGANMHVIC-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-Phenylpyrrolidine is a chiral compound that has been the subject of various studies due to its potential applications in organic synthesis and medicinal chemistry. The compound is related to several analogues that have been synthesized and characterized for their chemical properties and reactivity. These analogues often serve as ligands, intermediates, or targets for further chemical transformations .

Synthesis Analysis

The synthesis of (R)-2-Phenylpyrrolidine and its derivatives has been approached through various routes. One method involves the use of chiral diamine ligands for copper(II)-catalyzed Henry reactions, which provide excellent yields and enantiocontrol . Another approach includes the arylation of N-phenylpyrrolidine without a directing group, using a ruthenium catalyst . Additionally, the double reduction of cyclic sulfonamides has been employed to synthesize related compounds . Efficient and practical synthesis routes have also been reported, such as the four-step synthesis of (R)-2-methylpyrrolidine with high yield and optical purity , and the Wittig-Horner reaction followed by catalytic hydrogenation and borane-dimethylsulfide reduction .

Molecular Structure Analysis

The molecular structure of related compounds, such as R(−)-1-tosyl-2-methylpyrrolidine, has been elucidated using X-ray crystallography. This analysis revealed details about the crystal packing, hydrogen bonding, and the conformation of the pyrrolidine ring .

Chemical Reactions Analysis

(R)-2-Phenylpyrrolidine and its analogues participate in various chemical reactions. For instance, the selective and catalytic arylation of N-phenylpyrrolidine has been studied, which is significant for the functionalization of sp3 C-H bonds . The synthesis of chiral platinum(II) complexes based on the 2-aminomethylpyrrolidine ligand has been reported, with the complexes showing promising cytotoxicity against cancer cell lines .

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-2-Phenylpyrrolidine derivatives have been investigated through different spectroscopic techniques. A study using resonant two-photon ionization (R2PI), microwave, and 2D NMR techniques explored the conformational preferences of the nicotine analogue 2-phenylpyrrolidine (PPD) in both gaseous and solution phases . This research provides insight into the stability of different conformers and the influence of solvent interactions on the molecule's structure.

Scientific Research Applications

Synthesis and Derivatives

  • Enantiodivergent Synthesis : The enantiodivergent synthesis of derivatives of (R)-2-Phenylpyrrolidine, like 3-amino-4,4-dimethyl-1-phenylpyrrolidin-2-one, has been explored. These derivatives have potential applications in chemical synthesis and pharmaceuticals (Camps et al., 2007).

  • Synthesis for Pharmacological Profiles : The synthesis of (R)-2-Phenylpyrrolidine derivatives has been used to develop pharmacologically active compounds, such as ABT-267, a pan-genotypic inhibitor of HCV NS5A (DeGoey et al., 2014).

Applications in Drug Development

  • Cancer Treatment : (R)-2-Phenylpyrrolidine substituted imidazopyridazines have been identified as potent, selective, orally bioavailable pan-TRK inhibitors, potentially useful in treating various cancers (Choi et al., 2015).

  • Antidepressant-like Compounds : The resolution and determination of the absolute configuration of (R)-2-Phenylpyrrolidine derivatives have been essential in developing antidepressant-like compounds (Maryanoff & McComsey, 1985).

Chemical Functionalization

  • Arylation of N-Phenylpyrrolidine : The selective and catalytic arylation of N-phenylpyrrolidine, leading to the functionalization of sp3 C-H bonds in the absence of a directing group, has been demonstrated, which is significant for organic synthesis (Sezen & Sames, 2005).

Crystallography and Structural Analysis

  • Crystal Structures of Enantiopure Forms : Studies have shown that the racemic and enantiopure forms of certain (R)-2-Phenylpyrrolidine derivatives adopt significantly different crystal structures, which has implications for understanding their pharmaceutical properties (Krivoshein et al., 2017).

Pharmaceutical Applications

  • Synthesis of Pharmacologically Active Compounds : The synthesis of (R)-2-Phenylpyrrolidine derivatives has been key in creating pharmacologically active compounds, such as R-96544, a novel 5-HT2A receptor antagonist (Ogawa et al., 2002).

  • Drug Synthesis Methods : Novel methods for synthesizing (R)-2-Phenylpyrrolidine-based drugs, such as Phenotropil, have been developed, highlighting its importance in medicinal chemistry (Ворона et al., 2013).

Spectroscopic Studies

  • Spectroscopic Study : The conformational preferences of nicotine analogue 2-phenylpyrrolidine (PPD), a derivative of (R)-2-Phenylpyrrolidine, have been studied using spectroscopic techniques, providing insights into its structural behavior (Martin et al., 2009).

Lithiation and Substitution Studies

  • Lithiation-Substitution of N-Boc-2-Phenylpyrrolidine : The lithiation-substitution of N-Boc-2-Phenylpyrrolidine has been studied, offering a pathway to synthesize compounds containing a quaternary stereocenter, crucial in pharmaceutical research (Sheikh et al., 2012).

Neuroprotection Studies

  • Neuroprotective Effects : The selective activation of group-II metabotropic glutamate receptors using derivatives of (R)-2-Phenylpyrrolidine, like 2R,4R-APDC, has been shown to protect neurons against excitotoxic degeneration, suggesting therapeutic potential in neuroprotection (Battaglia et al., 1998).

Stereospecific Pharmaceutical Effects

  • Stereochemistry in Pharmacology : The stereochemistry of (R)-2-Phenylpyrrolidine and its derivatives, like phenylpiracetam, has been shown to significantly affect their pharmacological profile, underlining the importance of stereochemistry in drug effectiveness (Veinberg et al., 2015).

Chiral Nucleosides Synthesis

  • Synthesis of N,O-Psiconucleosides : (R)-2-Phenylpyrrolidine has been used as a resolution agent in the synthesis of N,O-psiconucleosides, which are important in nucleoside research and drug development (Camps et al., 2008).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, and precautionary statements include P261, P305, P338, and P351 .

properties

IUPAC Name

(2R)-2-phenylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-3,5-6,10-11H,4,7-8H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUTDHSGANMHVIC-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40364077
Record name (R)-2-PHENYLPYRROLIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Phenylpyrrolidine

CAS RN

56523-47-8
Record name (R)-2-PHENYLPYRROLIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-Phenylpyrrolidine
Reactant of Route 2
(R)-2-Phenylpyrrolidine
Reactant of Route 3
(R)-2-Phenylpyrrolidine
Reactant of Route 4
(R)-2-Phenylpyrrolidine
Reactant of Route 5
(R)-2-Phenylpyrrolidine
Reactant of Route 6
(R)-2-Phenylpyrrolidine

Citations

For This Compound
82
Citations
HS Choi, PV Rucker, Z Wang, Y Fan… - ACS Medicinal …, 2015 - ACS Publications
Deregulated kinase activities of tropomyosin receptor kinase (TRK) family members have been shown to be associated with tumorigenesis and poor prognosis in a variety of cancer …
Number of citations: 54 pubs.acs.org
DS Matteson, GY Kim - Organic Letters, 2002 - ACS Publications
Asymmetric diol boronic esters with potassium bifluoride form the corresponding alkyltrifluoroborate and free diol under mild conditions. Defluoridation with tetrachlorosilane produces …
Number of citations: 153 pubs.acs.org
BE Maryanoff, DF Mccomsey - Journal of heterocyclic chemistry, 1985 - Wiley Online Library
Details for the resolution of 1,2,3,5,6,10bβ‐hexahydro‐6α‐phenylpyrrolo[2,1‐α]isoquinoline (1), a potent antidepressant‐like compound, into its enantiomers with di‐p‐toluoyltartaric …
Number of citations: 28 onlinelibrary.wiley.com
R Carr, M Alexeeva, MJ Dawson… - …, 2005 - Wiley Online Library
Off the rac. Directed evolution of the amine oxidase from Aspergillus niger (MAO-N), by using 1-methyltetrahydroisoquinoline as the target substrate, led to the identification of a variant …
DS Matteson - Pure and applied chemistry, 2003 - degruyter.com
Efficient cleavage of sterically hindered boronic esters of asymmetric diols to recover both the diol and a more reactive borane derivative has been a challenging problem. A remarkable …
Number of citations: 9 www.degruyter.com
CA Willoughby, SL Buchwald - Journal of the American Chemical …, 1994 - ACS Publications
A kinetic study of the asymmetric titanocene-catalyzed imine hydrogenation has revealed the rate law to be rate= Ar0bs [Ti][H2], for cyclic imine 2 andacyclic imine 4. This rate law is …
Number of citations: 242 pubs.acs.org
A Guarna, EG Occhiato, LM Spinetti, ME Vallecchi… - Tetrahedron, 1995 - Elsevier
The baker's yeast reduction of seven different prochiral nitroketones 1a-g occurred on the re face of the carbonyl group, thus affording the (S)-nitroalcohols 2a-g, with different level of …
Number of citations: 23 www.sciencedirect.com
V Bernard-Gauthier, JJ Bailey, A Aliaga, A Kostikov… - …, 2015 - pubs.rsc.org
Dysregulation of tropomyosin receptor kinases (TrkA/B/C) expression and signalling is recognized as a hallmark of numerous neurodegenerative diseases including Parkinson's, …
Number of citations: 19 pubs.rsc.org
B RINGDAHL - 1984 - actachemscand.org
The circular dichroism (CD) spectra of some N-benzoyl-l-alkyl-2-propynylamines and N-benzoyl-l-alkyl-2-propenylamines show three Cotton effects (CE's) in the near ultraviolet region. …
Number of citations: 0 actachemscand.org
E Leemans, S Mangelinckx, N De Kimpe - Chemical communications, 2010 - pubs.rsc.org
The enantioselective reductive cyclization of γ-chloro N-(tert-butanesulfinyl)ketimines towards the short and efficient synthesis of (S)- and (R)-2-arylpyrrolidines (ee >99%) is described …
Number of citations: 33 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.